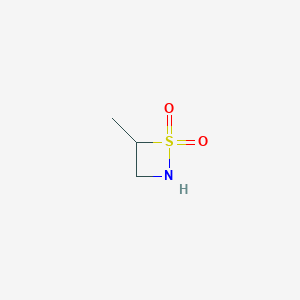

4-甲基-1,2-噻唑烷 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-1,2-thiazetidine 1,1-dioxide, also known as MTDO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of thiazetidine derivatives and has a molecular formula of C4H7NO2S. MTDO has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

科学研究应用

合成和反应

4-甲基-1,2-噻唑烷 1,1-二氧化物是一种在各种合成和反应环境中得到探索的化合物。使用二异丙基氨基锂 (LDA) 甲基化 N-取代的 1,2-噻唑烷 1,1-二氧化物会产生 4,4-二甲基衍生物。这个过程具有专一性,仅当 C-4 上的一个位置被甲硅烷基团阻断时才会发生,该甲硅烷基团稍后可以用四丁基氟化铵 (TBAF) 在温和条件下去除 (Müller & Otto, 1991)。类似地,已经研究了 4-烷基-2-甲基-3,4-二苯基-1,2-噻唑烷 1,1-二氧化物等衍生物的合成和构型,通过 NMR 和 NOE 差谱研究确定了顺式和反式构型 (Grander, Leclerc, & Ehrhardt, 2009)。

量子化学研究

N-甲基-1,2-噻唑烷-1,1-二氧化物的醇解机理一直是量子化学研究的主题,揭示了两个可能的反应通道:一个涉及 C-S 键的断裂,另一个涉及 S-N 键的断裂,具有不同的机理,包括协同和逐步过程 (He, Zhu, Feng, & Cai, 2004)。另一项研究重点关注 1,2-噻唑烷 1,1-二氧化物的醇解,详细阐述了有利的途径和反应机理,提供了这些化合物在不同条件下的化学行为的见解 (He, Zhu, Feng, & Cai, 2003)。

保护基团化学

3,4-二甲氧基苄基已被用作 1,2-噻唑烷 1,1-二氧化物的一种新型 N-保护基团,展示了这些化合物在合成化学中的多功能性。该保护基团可以平滑去除,突出了 1,2-噻唑烷 1,1-二氧化物在有机合成中的化学灵活性和潜在用途 (Grunder-Klotz & Ehrhardt, 1991)。

环转化和选择性断键

研究还探讨了 1,2-噻唑烷 1,1-二氧化物与路易斯酸的环转化,导致形成反式-1,2,3-氧噻唑烷 2-氧化物和顺式-叠氮化物,证明了该化合物的反应性和产生不同化学结构的潜力 (Kataoka & Iwama, 1995)。此外,已经实现了 4-甲硅烷基取代的 1,2-噻唑烷 1,1-二氧化物的选择性 C-N 键断裂,立体选择性地产生 (E)-乙烯基磺酰胺,强调了使用取代基指导化学反应的战略性用途 (Kataoka, Iwama, & Takagi, 1996)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators . The specific targets and their roles would depend on the functional groups attached to the ring .

Mode of Action

It’s worth noting that the compound’s interaction with its targets would likely result in changes at the molecular level, influencing the function of the target proteins or enzymes .

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that the compound may interact with multiple pathways, potentially influencing a range of biological processes .

Result of Action

Given the reported activities of similar compounds, it can be inferred that the compound may exert a range of effects at the molecular and cellular levels .

属性

IUPAC Name |

4-methylthiazetidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c1-3-2-4-7(3,5)6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQFOMIAINOIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)

![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2914155.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2914156.png)

![1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2914160.png)